3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a 4-iodo-1H-pyrazole group. The compound belongs to a class of pyrazole-pyridazine derivatives which are known to exhibit a range of biological activities and have found applications in medicinal chemistry as potential therapeutic agents []. Additionally, the presence of iodine and chlorine atoms makes this molecule a potential candidate for further functionalization through various coupling reactions [].
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring with a chloro group at the 3-position and a 4-iodo-1H-pyrazol-1-yl substituent at the 6-position. Its molecular formula is C8H6ClN4, and it is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The compound can be synthesized through various chemical reactions, particularly involving the coupling of 4-iodo-1H-pyrazole with 3-chloropyridazine. This process typically utilizes palladium-catalyzed cross-coupling methods, which are well-documented in chemical literature and databases such as BenchChem.
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine falls under the category of halogenated organic compounds, specifically heterocycles. It is part of a broader class of pyrazole derivatives known for their biological activity and utility in synthetic organic chemistry.
The synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine generally involves two main steps:
The reaction conditions typically include:
The molecular structure of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine features:
The compound's structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the molecule. For instance, typical bond lengths in similar compounds range from approximately 1.7 Å to 2.0 Å for C–N and C–Cl bonds .
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine can undergo various chemical transformations, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is largely dependent on its application in medicinal chemistry. The halogenated structure enhances its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity. The presence of halogens can improve binding affinity and selectivity towards specific biological targets, making it a candidate for drug development .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit significant stability in various environments, which is crucial for their applications in drug formulation .
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine has several notable applications:
The strategic placement of chlorine and iodine atoms on the pyridazine-pyrazole hybrid framework enables regioselective metal-catalyzed cross-coupling reactions, facilitating precise structural diversification. The C–I bond at the pyrazole 4-position exhibits superior reactivity in palladium-catalyzed couplings compared to the C–Cl bond on the pyridazine ring, owing to its enhanced polarization and lower bond dissociation energy. This differential reactivity allows sequential functionalization, where the iodine site can be selectively modified while preserving the chlorine as a secondary handle for subsequent derivatization [3] [8].
Negishi cross-coupling using arylzinc reagents, prepared via transmetalation of intermediates generated by ortho-magnesiation, efficiently introduces aromatic substituents at the pyrazole 4-position. This reaction proceeds under mild conditions (room temperature, 1–4 hours) with [PdCl₂(dppf)] catalysis (1 mol%), achieving yields exceeding 85% for electron-deficient heteroaryl partners like 4-chloro-6-methoxypyrimidine [8]. Similarly, Suzuki-Miyaura couplings employ arylboronic acids with Pd(PPh₃)₄ catalysts in toluene/water mixtures, demonstrating tolerance toward nitrile, ester, and fluoroalkyl functionalities. The iodine substituent’s reactivity also facilitates direct C–H arylation under Pd(OAc)₂ catalysis when combined with sterically hindered phosphine ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate), enabling the construction of extended π-conjugated systems without prefunctionalization [6].
Table 1: Representative Cross-Coupling Reactions at the Iodopyrazole Site
Reaction Type | Catalyst System | Coupling Partner | Reaction Conditions | Yield (%) |
---|---|---|---|---|
Negishi Arylation | [PdCl₂(dppf)] (1 mol%) | 4-Chloro-6-methoxypyrimidine | RT, 1 h, toluene | 86 |
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | 4-Cyanophenylboronic acid | 80°C, 12 h, Toluene/H₂O | 78 |
Direct C–H Arylation | Pd(OAc)₂/P(t-Bu)₃·HBF₄ | 4-Bromotoluene | 110°C, 24 h, DMA | 65 |
Iodobenzene diacetate (IBD) serves as a critical oxidant for synthesizing fused triazolopyridazines from hydrazone-functionalized precursors of 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. The reaction mechanism involves IBD-mediated intramolecular oxidative N–N bond formation, cyclizing hydrazone intermediates into triazolo[4,3-b]pyridazine scaffolds under ambient conditions. This method provides a greener alternative to traditional oxidants like lead tetraacetate or copper chloride, eliminating heavy metal waste while maintaining high functional group compatibility [6] [10].
The cyclization proceeds via electrophilic activation of the hydrazone nitrogen by IBD, followed by nucleophilic attack from the adjacent pyridazine nitrogen, forming the triazole ring. Key advantages include short reaction times (≤2 hours), room temperature operation, and excellent yields (typically >90%). This methodology enables efficient access to derivatives like 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, which serve as precursors for antitumor agents. The iodine substituent remains intact during cyclization, allowing post-cyclization functionalization through additional coupling steps [6].
The pyridazine-nitrogen (N3) and pyrazole-nitrogen (N1) in 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine form a rigid, nearly coplanar bidentate chelating system (dihedral angle: 2.82° between rings), enabling stable coordination to transition metals. This κ²N,N′-binding mode constructs five-membered chelate rings with metal centers, as demonstrated in half-sandwich ruthenium(II) complexes of the type [(η⁶-p-cymene)Ru(κ²N,N′-L)X]BF₄ (where L = pyridazine-pyrazole ligand, X = Cl, Br, I). X-ray crystallography confirms pseudo-octahedral geometry around ruthenium, with the ligand coordinating perpendicular to the arene plane [5].
Bond metrics from single-crystal studies reveal Ru–N bond lengths averaging 2.11–2.15 Å, shorter than Ru–Cl bonds (2.35–2.40 Å), indicating strong σ-donation from the ligand. The electrophilicity indices of these complexes increase with heavier halide co-ligands (RuI > RuBr > RuCl), enhancing their reactivity toward nucleophiles. Density functional theory (DFT) calculations corroborate these structural trends and predict higher electrophilicity for iodo-coordinated complexes, aligning with their observed kinetic lability in substitution reactions. The ligand’s halogen substituents (Cl, I) indirectly modulate metal center electronics through inductive effects, influencing redox potentials and substrate binding affinities [4].
Table 2: Structural Parameters of Ru(II) Complexes Featuring the Ligand
Bond Parameter | Ru–Cl Complex | Ru–Br Complex | Ru–I Complex |
---|---|---|---|
Ru–N₁₍ₚᵧᵣₐᵦₒₗₑ₎ (Å) | 2.112 | 2.127 | 2.142 |
Ru–N₃₍ₚᵧᵣᵢ𝒹ₐ𝓏ᵢₙₑ₎ (Å) | 2.148 | 2.163 | 2.178 |
Ru–X (Å) | 2.352 | 2.482 | 2.692 |
N₁–Ru–N₃ bite angle (°) | 76.8 | 76.5 | 76.1 |
Electrophilicity Index (ω) | 1.24 | 1.31 | 1.42 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: